Cas no 1449475-23-3 (benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate)

benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- 1449475-23-3
- ZQOATLQYEBXJHV-UHFFFAOYSA-N
- EN300-28302446
- Benzyl [1-(5-bromo-1H-benzimidazol-2-yl)-1-methylethyl]carbamate
- benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
- SCHEMBL15172720
- benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate
-
- インチ: 1S/C18H18BrN3O2/c1-18(2,16-20-14-9-8-13(19)10-15(14)21-16)22-17(23)24-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)
- InChIKey: ZQOATLQYEBXJHV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)NC(C(C)(C)NC(=O)OCC1C=CC=CC=1)=N2
計算された属性
- せいみつぶんしりょう: 387.05824g/mol
- どういたいしつりょう: 387.05824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 67Ų
benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302446-0.25g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
Enamine | EN300-28302446-5g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 5g |
$3770.0 | 2023-09-07 | ||
Enamine | EN300-28302446-10g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 10g |
$5590.0 | 2023-09-07 | ||
Enamine | EN300-28302446-1.0g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28302446-5.0g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28302446-0.5g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28302446-0.05g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28302446-10.0g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 | |
Enamine | EN300-28302446-0.1g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28302446-2.5g |
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |
1449475-23-3 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 |
benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamateに関する追加情報
Introduction to Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate (CAS No. 1449475-23-3)
Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1449475-23-3, belongs to the class of benzodiazole derivatives, which are well-known for their role in various therapeutic applications. The presence of a bromo substituent on the benzodiazole ring and the carbamate functional group attached to a propyl chain introduces specific interactions that make this molecule of considerable interest for further investigation.
The structure of Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate is characterized by a benzodiazole core, which is a well-studied scaffold in medicinal chemistry. The benzodiazole moiety is known for its ability to interact with central nervous system receptors, making it a valuable component in the development of drugs targeting anxiety, epilepsy, and other neurological disorders. The addition of a bromo atom at the 5-position of the benzodiazole ring can influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. Furthermore, the carbamate group at the 2-position introduces a polar moiety that can improve solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been growing interest in benzodiazole derivatives due to their potential as pharmacological agents. Specifically, compounds with modifications at the 5-position have shown promise in preclinical studies as modulators of GABA-A receptors, which are involved in anxiety and sleep regulation. The bromo-substituted benzodiazoles have been particularly studied for their enhanced receptor binding affinity and altered pharmacokinetic profiles compared to their unsubstituted counterparts. This has led to several research groups exploring analogs such as Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate as candidates for novel therapeutic agents.
One of the most compelling aspects of Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate is its potential application in the treatment of neurological disorders. The benzodiazole core is known to exert its effects by enhancing GABAergic neurotransmission, which can lead to sedative, anxiolytic, and muscle relaxant properties. The specific modifications introduced in this compound may fine-tune its pharmacological profile, making it more effective or selective for certain indications. For instance, studies have shown that bromo-substituted benzodiazoles can exhibit improved binding to specific subtypes of GABA-A receptors, which could lead to more targeted therapeutic effects with potentially fewer side effects.
The synthesis of Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yldicarboxamide involves several key steps that highlight the synthetic challenges associated with constructing complex heterocyclic structures. The process typically begins with the preparation of the benzodiazole precursor followed by functionalization at the 5-position with a bromo group. Subsequently, the introduction of the carbamate group at the 2-position requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the propyl chain attached to the carbamate group. These synthetic strategies underscore the importance of innovative methodologies in accessing novel pharmaceutical candidates.
Evaluation of Benzyl N-(5-Bromo-lH-l ,3-Benzodi ze l -Z -YI) propan -Z -yIcar bam ate (CAS No .1449475 -23 -3 ) has been conducted both in vitro and in vivo using various biochemical and pharmacological assays. In vitro studies have focused on assessing its interaction with GABA-A receptors and other relevant targets such as enzymes and transporters. Preliminary results suggest that this compound exhibits potent binding affinity for these targets, indicating its potential as a lead compound for further development. Additionally ,in vivo studies have been initiated to evaluate its behavioral effects in animal models relevant to anxiety and seizure disorders .These studies aim to provide insights into its therapeutic potential and safety profile before moving into clinical trials.
The development of new drugs is often hampered by issues related to drug resistance and side effects .The unique structural features o f Benz yl N -Z -(S -brom o-l H-l ,3 -ben zodi az ol -Z -YI ) pro pan -Z -yIca rba mate make s it an interesting candidate for addressing these challenges .For example ,the presence o f both bromo and carbamate groups may allow this compoun d t o interact with multiple targets or modulate existing pathways in novel ways .This could lead t o more effective treatment strategies or combinations that minimize resistance development .Furthermore ,the optimization o f physicochemical properties such as solubility ,metabolic stability ,and bioavailability will be crucial steps toward bringing this candidate closer t o clinical application.
The future direction s o f research on Benz yl N -(S -brom o-l H-l ,3 -ben zodi az ol-Z-YI ) pro pan-Z-yIca rba mate include further exploration o f its mechanis m o f action ,synthetic modification s t o improve pharmacological properties ,and preclinical testing i n larger animal models .Additionally ,investigation into possible clinical applications such as treating neurodegenerative diseases or cognitive impairments represents an exciting avenue for future work .Collaboration between academic researchers ,pharmaceutical companies ,and regulatory agencies will be essential t o advance this promising compound through all stages o f development .By leveraging cutting-edge technologies i n drug discovery an d development,Benz yl N -(S -brom o-l H-l ,3 -ben zodi az ol-Z-YI ) pro pan-Z-yIca rba mate has t he potential t o make significant contributions t o human health over time.
1449475-23-3 (benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate) 関連製品
- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)
- 49776-82-1(6-Heptenyl Isothiocyanate)
- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)
- 532970-01-7(N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide)
- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)
- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)
- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)
- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)



